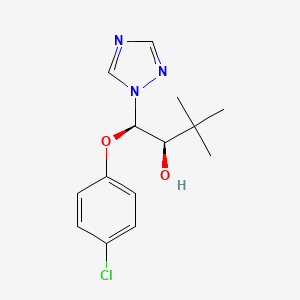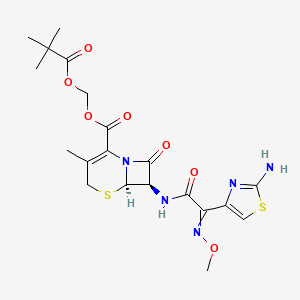![molecular formula C24H20N2O2 B1207305 4,4'-([1,1'-Biphenyl]-2,5-diylbis(oxy))dianilin CAS No. 94148-67-1](/img/structure/B1207305.png)
4,4'-([1,1'-Biphenyl]-2,5-diylbis(oxy))dianilin
Übersicht
Beschreibung
1,4-Bis(4-aminophenoxy)-2-phenylbenzene, also known as 1,4-Bis(4-aminophenoxy)-2-phenylbenzene, is a useful research compound. Its molecular formula is C24H20N2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Bis(4-aminophenoxy)-2-phenylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Bis(4-aminophenoxy)-2-phenylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(4-aminophenoxy)-2-phenylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyimid-Aerogele
Anwendung: Diese Verbindung wird als Diamin-Komponente bei der Synthese von Polyimid-Aerogelen verwendet {svg_1}.
Superfasern
Anwendung: Sie dient als Monomer für die Herstellung von Superfasern {svg_2}.
Thermoplastische Formgedächtnispolymere
Anwendung: Die Verbindung ist integraler Bestandteil bei der Herstellung von thermoplastischen Formgedächtnispolymeren {svg_3}.
Leichte Dielektrika
Anwendung: Sie wird bei der Entwicklung von leichten Dielektrika für Kohlenstoffnanoröhrenkabel eingesetzt {svg_4}.
Hochentwickelte Verbundwerkstoffe
Anwendung: Sie wird in der Matrix von hochentwickelten Verbundwerkstoffen verwendet {svg_5}.
Wirkmechanismus
Target of Action
The compound 4,4’-([1,1’-Biphenyl]-2,5-diylbis(oxy))dianiline, also known as 1,4-Bis(4-aminophenoxy)-2-phenylbenzene or 4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline, is primarily used as a monomer for synthesizing polyimides . The primary targets of this compound are carboxylic acid dianhydrides, which are used in the synthesis of polyimides .
Mode of Action
This compound interacts with its targets (carboxylic acid dianhydrides) through a polymerization process to form polyimides . The aminophenoxy groups in the compound react with the carboxylic acid dianhydrides, leading to the formation of polyimide chains .
Biochemical Pathways
The primary biochemical pathway involved is the polymerization of the compound with carboxylic acid dianhydrides to form polyimides . The resulting polyimides are known for their ability to withstand high temperatures , making them suitable for use in various industrial applications.
Result of Action
The result of the action of this compound is the formation of polyimides, which are high-performance polymers with excellent thermal stability . These polymers find use in a variety of applications, including electronics, aerospace, and automotive industries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the polymerization process requires specific conditions, including a certain temperature range and the presence of carboxylic acid dianhydrides . The stability and efficacy of the resulting polyimides can also be influenced by environmental factors such as heat and humidity .
Biochemische Analyse
Biochemical Properties
1,4-Bis(4-aminophenoxy)-2-phenylbenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form charge transfer complexes, which are crucial in biochemical processes. The compound interacts with enzymes such as oxidoreductases and transferases, facilitating electron transfer and group transfer reactions. These interactions are primarily due to the electron-donating nature of the phenyl ether moiety, which enhances the compound’s reactivity .
Cellular Effects
1,4-Bis(4-aminophenoxy)-2-phenylbenzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. The compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1,4-Bis(4-aminophenoxy)-2-phenylbenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, 1,4-Bis(4-aminophenoxy)-2-phenylbenzene is transported and distributed through interactions with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it exerts its biochemical effects. Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and intracellular localization signals .
Subcellular Localization
The subcellular localization of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-6-10-20(11-7-18)27-22-14-15-24(28-21-12-8-19(26)9-13-21)23(16-22)17-4-2-1-3-5-17/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLKLYWXKMAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072970 | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94148-67-1 | |
| Record name | 4,4′-[[1,1′-Biphenyl]-2,5-diylbis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94148-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094148671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4 Bis(4-aminophenoxy)-2-phenylbenzene-(2-Ph-APB-144) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 1,4-Bis(4-aminophenoxy)-2-phenylbenzene in the context of retinopathy?
A: While the exact mechanism of action remains unclear, research indicates that 1,4-Bis(4-aminophenoxy)-2-phenylbenzene can induce retinopathy in both pigmented and albino rats. [, ] This suggests that this compound, or its metabolites, may interact with specific targets within the retina, ultimately leading to retinal damage. Understanding these interactions and the resulting downstream effects is crucial for developing strategies to prevent or treat retinopathy, particularly if this compound has potential applications in other areas.
Q2: Are there differences in how 1,4-Bis(4-aminophenoxy)-2-phenylbenzene affects albino rats compared to pigmented rats?
A: Yes, research suggests that pigmented rats might be more susceptible to the retinopathic effects of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene compared to albino rats. [] This difference in susceptibility could be due to the protective effect of melanin found in the pigmented rats. Further research is needed to fully understand the underlying mechanisms behind this difference and its implications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207231.png)




![6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1207237.png)


![19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1207242.png)

